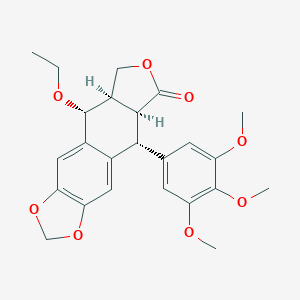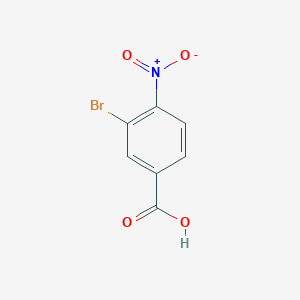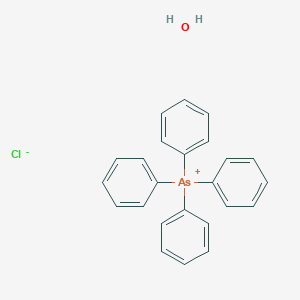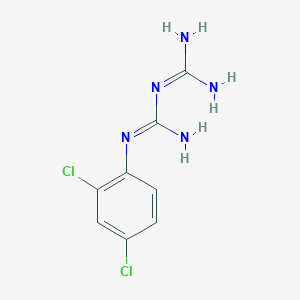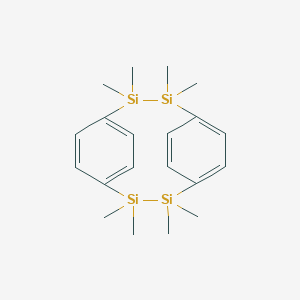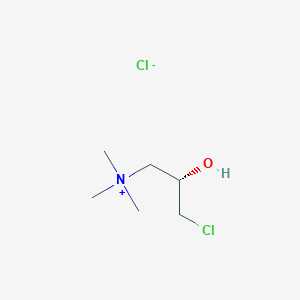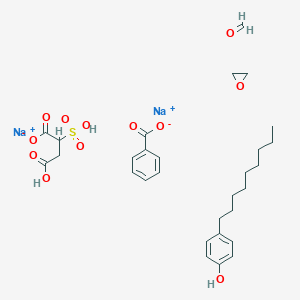
disodium;formaldehyde;4-hydroxy-4-oxo-2-sulfobutanoate;4-nonylphenol;oxirane;benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is a complex chemical compound with a variety of applications in different fields. This compound is known for its unique properties and versatility, making it valuable in industrial, chemical, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium involves several steps. The primary components, formaldehyde, 4-nonylphenol, and oxirane, undergo polymerization reactions under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. The benzoate hydrogen sulfobutanedioate and disodium components are then introduced to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained. The process involves the use of high-purity raw materials and advanced catalysts to ensure the consistency and quality of the final product. The compound is then purified and tested for its properties before being used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: It is used in biological research for its ability to interact with biological molecules and systems.
Industry: It is used in industrial processes for the production of various materials and products.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium include:
- Formaldehyde, polymer with 4-nonylphenol and oxirane
- Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate
Uniqueness
What sets formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium apart from similar compounds is its unique combination of components, which gives it distinct properties and applications. The presence of benzoate hydrogen sulfobutanedioate and disodium adds to its versatility and functionality, making it suitable for a wider range of applications.
Propiedades
Número CAS |
104133-71-3 |
|---|---|
Fórmula molecular |
C29H40Na2O12S |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
disodium;formaldehyde;4-hydroxy-4-oxo-2-sulfobutanoate;4-nonylphenol;oxirane;benzoate |
InChI |
InChI=1S/C15H24O.C7H6O2.C4H6O7S.C2H4O.CH2O.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-7(9)6-4-2-1-3-5-6;5-3(6)1-2(4(7)8)12(9,10)11;1-2-3-1;1-2;;/h10-13,16H,2-9H2,1H3;1-5H,(H,8,9);2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);1-2H2;1H2;;/q;;;;;2*+1/p-2 |
Clave InChI |
VCCOJJWYQYABBJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Sinónimos |
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
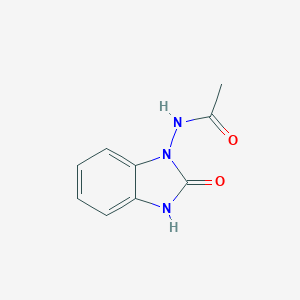
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)
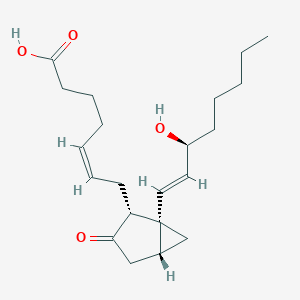
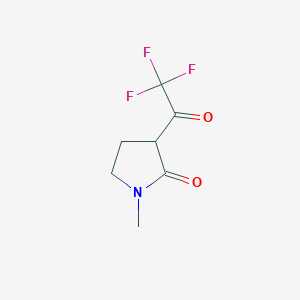
![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B34019.png)
